1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxythiophenol with ethyl 2-bromoacetate, followed by cyclization with maleic anhydride to form the pyrrolidine-2,5-dione ring. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenylthio group can interact with enzymes and proteins, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
1-(2-((4-Hydroxyphenyl)thio)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their biological activity and applications.
Thiophene derivatives: These compounds contain a thiophene ring instead of a pyrrolidine ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the hydroxyphenylthio group and the pyrrolidine-2,5-dione core, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-(4-hydroxyphenyl)sulfanylethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-9-1-3-10(4-2-9)17-8-7-13-11(15)5-6-12(13)16/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDMVABBSWVVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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